Levodopa
Overview
Description
These blooms primarily occur in the Gulf of Mexico and along the southern East Coast of the United States . Brevetoxin B binds to voltage-gated sodium channels in nerve cells, leading to persistent activation and disruption of normal neurological processes . This compound is responsible for neurotoxic shellfish poisoning in humans, characterized by symptoms such as nausea, vomiting, and neurological disturbances .
Mechanism of Action
Target of Action
Levodopa, also known as L-DOPA, is primarily targeted at the dopamine system in the brain. It is a prodrug of dopamine and is administered to patients with Parkinson’s disease due to its ability to cross the blood-brain barrier . Once past the blood-brain barrier, this compound is metabolized to dopamine and supplements the low endogenous levels of dopamine to treat symptoms of Parkinson’s .
Mode of Action
This compound is converted into dopamine in the brain . This conversion is facilitated by the enzyme aromatic L-amino acid decarboxylase (AADC). The newly formed dopamine then binds to dopamine receptors, helping to restore the dopamine levels in the brain and alleviate the symptoms of Parkinson’s disease .
Biochemical Pathways
This compound is absorbed in the blood from the small intestine and travels through the blood to the brain, where it is converted into dopamine . This conversion process involves the enzyme AADC, which is found in both the peripheral and central nervous systems . The dopamine produced then binds to dopamine receptors in the brain, helping to restore the dopamine levels and alleviate the symptoms of Parkinson’s disease .
Pharmacokinetics
This compound shows particular pharmacokinetics including an extensive presystemic metabolism, overcome by the combined use of extracerebral inhibitors of the enzyme L-amino acid decarboxylase . It is rapidly absorbed in the proximal small bowel by a saturable facilitated transport system shared with other large neutral amino acids . Drug transport from plasma to the brain is mediated by the same carriers operating in the intestinal mucosa . This compound plasma half-life is very short, resulting in marked plasma drug concentration fluctuations .
Result of Action
The primary result of this compound’s action is the increase in dopamine levels in the brain. This helps to alleviate the symptoms of Parkinson’s disease, such as tremors, rigidity, and bradykinesia . The conversion of this compound to dopamine can also lead to a range of side effects, including nausea and dyskinesia .
Action Environment
The efficacy of this compound can be influenced by various environmental factors. For instance, the presence of food in the stomach can slow the absorption of this compound, reducing its effectiveness . Additionally, certain medications and health conditions can affect how well this compound works. For example, the use of certain antidepressants can increase the risk of side effects from this compound .
Biochemical Analysis
Biochemical Properties
Levodopa plays a crucial role in biochemical reactions. It is metabolized by aromatic amino acid decarboxylase (AADC) enzymes in the brain to produce dopamine . The instability of catecholamines (this compound, dopamine, and 3-O-methyldopa) and carbidopa is a significant challenge in this compound’s biochemical analysis .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It undergoes binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Information on this compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are important considerations .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes or cofactors. It can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and these interactions can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are significant. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Brevetoxin B is naturally produced by Karenia brevis through a complex biosynthetic pathway involving polyketide synthesis . The synthetic route for brevetoxin B was first achieved by K. C. Nicolaou and coworkers in 1995, involving 123 steps with an average yield of 91% per step . This synthesis was later optimized to 90 steps with an average yield of 93% per step . The industrial production of brevetoxin B is not common due to its complex structure and the availability of natural sources .
Chemical Reactions Analysis
Brevetoxin B undergoes various chemical reactions, including oxidation, reduction, hydrolysis, and conjugation . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions are various metabolites, such as brevetoxin B1 and brevetoxin B3 . These metabolites have been identified and structurally characterized in shellfish and other marine organisms .
Scientific Research Applications
Brevetoxin B has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a model compound for studying complex polyether structures and their synthesis . In biology, brevetoxin B is used to study the effects of neurotoxins on marine and human health . In medicine, it is used to investigate the mechanisms of neurotoxic shellfish poisoning and to develop detection methods for brevetoxins in seafood . Additionally, brevetoxin B is used in environmental science to monitor and manage harmful algal blooms .
Comparison with Similar Compounds
Brevetoxin B is part of a family of brevetoxins, which includes other similar compounds such as brevetoxin A, brevetoxin B1, brevetoxin B2, and brevetoxin B3 . These compounds share a common polyether backbone but differ in their specific structural features and toxicological properties . Brevetoxin B is unique due to its specific binding affinity to voltage-gated sodium channels and its potent neurotoxic effects . Compared to other brevetoxins, brevetoxin B is one of the most studied and well-characterized compounds in this family .
Properties
IUPAC Name |
(2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c10-6(9(13)14)3-5-1-2-7(11)8(12)4-5/h1-2,4,6,11-12H,3,10H2,(H,13,14)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTDRDQBEARUVNC-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
Record name | L-DOPA | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/L-DOPA | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
65170-01-6 | |
Record name | L-Tyrosine, 3-hydroxy-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65170-01-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID9023209 | |
Record name | Levodopa | |
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Molecular Weight |
197.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to white odorless solid; [Merck Index] White crystalline solid; [Sigma-Aldrich MSDS], Solid | |
Record name | Levodopa | |
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Record name | L-Dopa | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000181 | |
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Solubility |
5mM, Readily sol in dil hydrochloric and formic acids; practically insol in ethanol, benzene, chloroform, ethyl acetate, In water, 5,000 mg/l @ 20 °C, 5.0 mg/mL | |
Record name | Levodopa | |
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URL | https://www.drugbank.ca/drugs/DB01235 | |
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Record name | LEVODOPA | |
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Record name | L-Dopa | |
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Mechanism of Action |
Levodopa by various routes crosses the blood brain barrier, is decarboxylated to form dopamine. This supplemental dopamine performs the role that endogenous dopamine cannot due to a decrease of natural concentrations and stimulates dopaminergic receptors., MOST WIDELY ACCEPTED THEORY IS THAT LEVODOPA INCR LEVEL OF DOPAMINE & THUS ACTIVATION OF DOPAMINE RECEPTORS IN EXTRA-PYRAMIDAL CENTERS IN THE BRAIN (PRIMARILY IN CAUDATE NUCLEUS & SUBSTANTIA NIGRA)., The present data indicate that the major effects observed after administration of exogenous levodopa are not due to a direct action of levodopa on dopamine receptors, or to extrastriatal release of dopamine, but to conversion of levodopa to dopamine by serotonergic terminals and probably some intrastriatal cells., EFFECTS OF LEVODOPA ON HUMAN & MURINE MELANOMA CELLS EXAMINED. WHEN EXPONENTIALLY GROWING CELLS WERE EXPOSED TO L-DOPA, CHARACTERISTIC INHIBITION OF THYMIDINE INCORPORATION OBSERVED., IN RATS, DOPAMINERGIC AGONISTS ALL CAUSED DECR IN SERUM PROLACTIN LEVELS. | |
Record name | Levodopa | |
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Color/Form |
Colorless to white crystals or crystalline powder; needles from water | |
CAS No. |
59-92-7 | |
Record name | DOPA | |
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Record name | Levodopa [USAN:USP:INN:BAN:JAN] | |
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Record name | Levodopa | |
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Record name | levodopa | |
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Record name | Levodopa | |
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Record name | Levodopa | |
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Record name | LEVODOPA | |
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Record name | LEVODOPA | |
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Record name | L-Dopa | |
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URL | http://www.hmdb.ca/metabolites/HMDB0000181 | |
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Melting Point |
284-286 °C, 285 °C | |
Record name | Levodopa | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01235 | |
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Record name | LEVODOPA | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3348 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Source | Human Metabolome Database (HMDB) | |
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Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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